BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Genotoxicity of Demeton-O: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Demeton-O

Cat. No.: B165995

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of publicly available in vitro genotoxicity data for Demeton pertains to
the technical mixture of Demeton-O and Demeton-S isomers. Specific data solely on the
Demeton-0 isomer is limited. This guide summarizes the available information for the
Demeton mixture, which provides valuable insights into the potential genotoxicity of its
components.

Executive Summary

Demeton, a systemic organophosphate insecticide, has been shown to exhibit genotoxic
potential in a battery of in vitro assays.[1] This technical guide provides a comprehensive
overview of the in vitro genotoxicity studies conducted on Demeton, with a focus on key assays
including the bacterial reverse mutation assay (Ames test) and the unscheduled DNA synthesis
(UDS) assay. The information presented herein is intended to inform researchers, scientists,
and drug development professionals about the genotoxic profile of this compound.

Data Presentation

The following tables summarize the quantitative data from in vitro genotoxicity studies on the
Demeton mixture.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Demeton
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Tester Strain

Metabolic
Activation (S9)

Fold Increase
Dose Range

Tested (p
glplate )
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effective dose)

Result

Salmonella
typhimurium
TA1535

Without

1-1000 Positive >10
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typhimurium
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With
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Salmonella
typhimurium
TA100

Without
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Without
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Salmonella
typhimurium With 1-1000 Negative -
TA98
Escherichia coli ) ]

Without 1-1000 Positive >2
WP2 uvrA
Escherichia coli

With 1-1000 Positive >2

WP2 uvrA

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of
Eighteen Pesticides.[1]

Table 2: Unscheduled DNA Synthesis (UDS) Assay in Human Fibroblasts (WI-38 cells) with
Demeton

) Concentration Net Grains per
Metabolic )
L Range Tested Result Nucleus (at highest
Activation (S9) .
(ng/mL) effective dose)
Without 0.1-10 Positive >5
With 0.1-10 Positive >5

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of
Eighteen Pesticides.[1]

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of Demeton to induce reverse mutations in histidine-
requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia
coli.

Methodology:
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e Tester Strains:S. typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98, and E.
coli strain WP2 uvrA were used.

o Metabolic Activation: The assay was conducted with and without a mammalian metabolic
activation system (S9 fraction from Aroclor 1254-induced rat liver).

» Plate Incorporation Method:

o

0.1 mL of an overnight bacterial culture was mixed with 2 mL of molten top agar.

[¢]

The test substance (Demeton, dissolved in a suitable solvent) at various concentrations
was added to the mixture.

[¢]

For assays with metabolic activation, 0.5 mL of the S9 mix was also added.

[¢]

The resulting mixture was poured onto the surface of a minimal glucose agar plate.
 Incubation: The plates were incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies on each plate was counted. A positive response
was defined as a dose-related increase in the number of revertant colonies to at least twice
the spontaneous reversion rate.

Unscheduled DNA Synthesis (UDS) Assay

Objective: To assess the ability of Demeton to induce DNA repair, measured as unscheduled
DNA synthesis, in non-dividing human fibroblast cells.

Methodology:
e Cell Line: Human embryonic lung fibroblasts (WI-38 cells) were used.
o Cell Culture: Cells were grown to confluence to ensure they were in a non-replicative state.

o Treatment: Confluent cell cultures were treated with various concentrations of Demeton in
the presence and absence of an S9 metabolic activation system. The treatment medium also
contained 3H-thymidine.
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 Incubation: The cells were incubated with the test substance and 3H-thymidine for a defined
period to allow for DNA damage and subsequent repair.

o Autoradiography:
o After incubation, the cells were fixed, and slides were prepared.
o The slides were coated with a nuclear track emulsion and exposed in the dark.
o The emulsion was developed, and the cells were stained.

e Scoring: The amount of UDS was quantified by counting the number of silver grains over the
nuclei of non-S-phase cells using a microscope. A significant increase in the net number of
grains per nucleus in treated cells compared to control cells indicated a positive result.

Visualizations
Experimental Workflow Diagrams
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Caption: Workflow for the Ames Test.
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Caption: Workflow for the Unscheduled DNA Synthesis (UDS) Assay.
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Signaling Pathway

Information on specific signaling pathways activated by Demeton-O leading to genotoxicity is
not well-documented in the available literature. The primary mechanism of toxicity for
organophosphates is the inhibition of acetylcholinesterase. Genotoxicity may occur through
secondary mechanisms such as oxidative stress, but a detailed signaling cascade for
Demeton-O has not been elucidated.

Conclusion

The available in vitro data on the Demeton mixture strongly indicates a genotoxic potential.
Positive results in the Ames test suggest that Demeton can induce point mutations in bacteria,
both with and without metabolic activation. Furthermore, the positive result in the unscheduled
DNA synthesis assay in human fibroblasts indicates that Demeton can cause DNA damage that
elicits a DNA repair response in mammalian cells. While these studies were conducted on a
mixture of Demeton-O and Demeton-S, the findings are crucial for the overall safety
assessment of Demeton-0. Further studies on the isolated Demeton-O isomer would be
necessary to definitively characterize its specific genotoxic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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